2-Amino-2-methyl-4-(1h-1,2,4-triazol-1-yl)pentanoic acid

Peptide design Membrane permeability Physicochemical profiling

2-Amino-2-methyl-4-(1H-1,2,4-triazol-1-yl)pentanoic acid (CAS 1340311-65-0; molecular formula C₈H₁₄N₄O₂; MW 198.22 g/mol) belongs to the class of α,α-disubstituted unnatural amino acids bearing a 1,2,4-triazole heterocycle on the side chain. The molecule integrates three pharmacophoric elements: an α‑methyl quaternary centre that restricts backbone conformational freedom, a 1,2,4‑triazole ring capable of metal chelation and bioisosteric replacement of amide/carboxylic acid groups, and a pentanoic acid scaffold that spaces the triazole five bonds from the α‑carbon.

Molecular Formula C8H14N4O2
Molecular Weight 198.22 g/mol
Cat. No. B13486943
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-2-methyl-4-(1h-1,2,4-triazol-1-yl)pentanoic acid
Molecular FormulaC8H14N4O2
Molecular Weight198.22 g/mol
Structural Identifiers
SMILESCC(CC(C)(C(=O)O)N)N1C=NC=N1
InChIInChI=1S/C8H14N4O2/c1-6(12-5-10-4-11-12)3-8(2,9)7(13)14/h4-6H,3,9H2,1-2H3,(H,13,14)
InChIKeyJFWCUJPOKDNFJA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-2-methyl-4-(1H-1,2,4-triazol-1-yl)pentanoic Acid – Structural and Physicochemical Baseline for Procurement Evaluation


2-Amino-2-methyl-4-(1H-1,2,4-triazol-1-yl)pentanoic acid (CAS 1340311-65-0; molecular formula C₈H₁₄N₄O₂; MW 198.22 g/mol) belongs to the class of α,α-disubstituted unnatural amino acids bearing a 1,2,4-triazole heterocycle on the side chain [1]. The molecule integrates three pharmacophoric elements: an α‑methyl quaternary centre that restricts backbone conformational freedom, a 1,2,4‑triazole ring capable of metal chelation and bioisosteric replacement of amide/carboxylic acid groups, and a pentanoic acid scaffold that spaces the triazole five bonds from the α‑carbon [2]. Commercially, it is supplied as a research‑grade building block (≥98% purity) for solid‑phase peptide synthesis and medicinal chemistry programmes, with storage at 2–8 °C under dry conditions [1].

Why Generic Substitution of 2-Amino-2-methyl-4-(1H-1,2,4-triazol-1-yl)pentanoic Acid with In‑Class Analogs Fails


Interchanging this compound with structurally similar unnatural amino acids – such as leucine, 2‑amino‑2‑methylpentanoic acid (α‑methylnorvaline), or 3‑(1,2,4‑triazol‑1‑yl)‑L‑alanine – eliminates or alters key features that govern peptide conformation, target engagement, and pharmacokinetic behaviour. The target compound uniquely combines an α‑methyl quaternary centre with a 1,2,4‑triazole ring on a five‑carbon backbone; removing the triazole sacrifices metal‑coordination capacity and hydrogen‑bond acceptor count (5 vs 3 for non‑triazole analogs), while removing the α‑methyl group restores conformational flexibility and protease susceptibility [1][2]. These structural differences translate into quantifiable shifts in polarity (TPSA 94 Ų vs 63 Ų for leucine and α‑methylnorvaline), lipophilicity (XLogP3‑AA −2.7 vs −1.5 to −1.9), and side‑chain rotatable bonds, meaning the compound cannot be substituted generically without risking a change in the biological or physicochemical profile of the final peptide or small‑molecule construct [2].

Quantitative Comparative Evidence for 2-Amino-2-methyl-4-(1H-1,2,4-triazol-1-yl)pentanoic Acid Selection


Triazole-Driven Increase in Topological Polar Surface Area (TPSA) vs. Leucine and α‑Methylnorvaline

Replacement of the isobutyl side chain of leucine (or the n‑propyl chain of α‑methylnorvaline) with a 1,2,4‑triazol‑1‑ylmethyl group raises the computed TPSA from 63.3 Ų to 94 Ų, an increase of 30.7 Ų (48.5%) [1][2]. This shift is accompanied by an increase in hydrogen‑bond acceptor count from 3 to 5 [1][2]. The higher TPSA predicts reduced passive membrane permeability and expanded target‑interaction capacity, making the compound more suitable for extracellular or solvent‑exposed epitopes [3].

Peptide design Membrane permeability Physicochemical profiling

Lipophilicity Reduction (XLogP3‑AA) Relative to Non‑Triazole Analogs

The XLogP3‑AA value of −2.7 for the target compound is 1.2 log units lower than that of leucine (−1.5) and 0.8 log units lower than that of 2‑amino‑2‑methylpentanoic acid (−1.9), reflecting the electron‑withdrawing and polar nature of the 1,2,4‑triazole ring [1][2]. This reduction in calculated lipophilicity predicts lower non‑specific protein binding and faster renal clearance when incorporated into peptide therapeutics or probes [3].

Lipophilicity ADME Bioisostere design

1,2,4‑Triazole as a Carboxylic Acid / Amide Bioisostere and Metal‑Chelating Module

The 1,2,4‑triazole ring is a validated bioisostere of carboxylic acids and amide bonds, offering comparable H‑bonding patterns while resisting hydrolytic metabolism [1]. In addition, 1,2,4‑triazole coordinates transition metals (e.g., Zn²⁺, Cu²⁺, Fe³⁺) through its N2 and N4 nitrogen atoms, a property absent in leucine and α‑methylnorvaline [2]. 1,2,4‑Triazole‑containing α‑amino acids have been incorporated into peptidomimetics that retain target affinity while showing improved proteolytic stability relative to their natural counterparts [3].

Bioisosterism Metal chelation Peptidomimetic design

Conformational Restriction from the α‑Methyl Group vs. Natural L‑Amino Acids

The α‑methyl substituent classifies this compound as an α,α‑disubstituted amino acid. X‑ray crystallographic studies on homologous α‑methylated residues (e.g., (αMe)Val, (αMe)Nva) demonstrate that they strongly favour φ,ψ backbone dihedral angles in the helical region (−57°, −47°), promoting 3₁₀‑helical conformations in short peptides [1][2]. In contrast, natural L‑leucine occupies multiple Ramachandran regions. Additionally, the steric bulk of the α‑methyl group shields the adjacent peptide bond from protease cleavage, a property exploited in long‑acting peptide therapeutics [3].

Conformational constraint Helix induction Protease resistance

Extended Side‑Chain Spacing vs. 3‑(1,2,4‑Triazol‑1‑yl)‑L‑alanine

Compared with 3‑(1,2,4‑triazol‑1‑yl)‑L‑alanine (CAS 4819‑36‑7), which places the triazole two bonds from the α‑carbon, the target compound extends the triazole–backbone distance to five bonds via the pentanoic acid linker [1]. This increased spacing can allow the triazole to probe deeper binding pockets or engage distal residues without altering the peptide backbone orientation [2]. The additional methylene units also raise the molecular weight by 42.08 Da (198.22 vs 156.14) and the rotatable bond count from 2 to 4, offering distinct SAR opportunities [1].

Side-chain engineering Binding pocket reach Peptide SAR

Optimal Research and Industrial Application Scenarios for 2-Amino-2-methyl-4-(1H-1,2,4-triazol-1-yl)pentanoic Acid


Design of Proteolytically Stabilized, Helix‑Constrained Peptide Therapeutics

The α‑methyl group enforces a 3₁₀‑helical backbone conformation [1] and sterically shields adjacent amide bonds from serine protease cleavage [2]. Peptide medicinal chemists can leverage this pre‑organization to reduce entropic penalty upon target binding and extend in vivo half‑life without introducing non‑natural backbone linkers. The 1,2,4‑triazole ring further provides metabolic stability compared to ester or amide side‑chain functionalities.

Metalloprotease Inhibitor Development via Triazole‑Metal Coordination

The 1,2,4‑triazole ring acts as a zinc‑binding group (ZBG) for metalloproteases such as matrix metalloproteinases (MMPs) and angiotensin‑converting enzyme (ACE) [1]. Incorporating this building block into inhibitor scaffolds can replace hydroxamic acid or carboxylate ZBGs, potentially reducing off‑target metal chelation and improving selectivity profiles [2].

Solid‑Phase Peptide Synthesis (SPPS) of Functionalised Unnatural Peptides

With ≥98% purity, Fmoc/Boc‑compatible protecting‑group orthogonality (amine and carboxylic acid), and the triazole ring serving as a latent functional handle for late‑stage diversification or bioconjugation, this building block is directly applicable to standard SPPS workflows [1]. Its higher TPSA (94 Ų) and low computed logP (−2.7) facilitate purification of the final peptide by reversed‑phase HPLC compared to more lipophilic analogs [2].

Bioisosteric Replacement of Histidine in Enzyme Active Sites

The 1,2,4‑triazole ring is a recognised isostere of the imidazole side chain of histidine, capable of reproducing hydrogen‑bonding and metal‑coordination functions [1]. This compound allows the replacement of catalytic histidine residues in protein engineering studies or the design of histidine‑mimetic inhibitors, while the α‑methyl group adds conformational rigidity absent in natural histidine [2].

Quote Request

Request a Quote for 2-Amino-2-methyl-4-(1h-1,2,4-triazol-1-yl)pentanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.